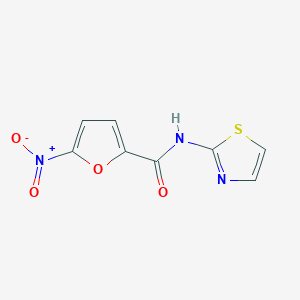
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. The compound is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide and subsequent nitration.
Mechanism Of Action
The exact mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies suggest that the compound works by inhibiting key enzymes involved in the growth and proliferation of bacteria and cancer cells. The compound is also thought to induce oxidative stress, leading to cell death.
Biochemical And Physiological Effects
Studies have shown that 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of key enzymes involved in bacterial and cancer cell growth, leading to cell death. The compound has also been shown to induce oxidative stress, leading to the activation of apoptotic pathways. Additionally, the compound has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. The compound also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for studying the mechanisms of bacterial and cancer cell growth. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel drug formulations based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the potential toxicity of the compound and its safety for use in humans.
Synthesis Methods
The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in drug development. Studies have shown that the compound exhibits antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. The compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
properties
CAS RN |
99768-68-0 |
|---|---|
Product Name |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Molecular Formula |
C8H5N3O4S |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H5N3O4S/c12-7(10-8-9-3-4-16-8)5-1-2-6(15-5)11(13)14/h1-4H,(H,9,10,12) |
InChI Key |
NKZNKSNTMONKKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



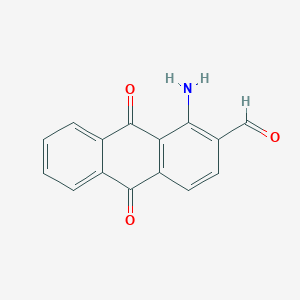
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
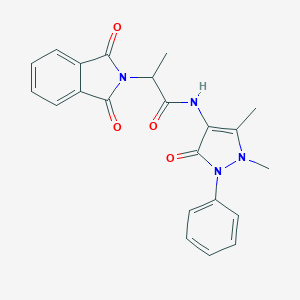

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

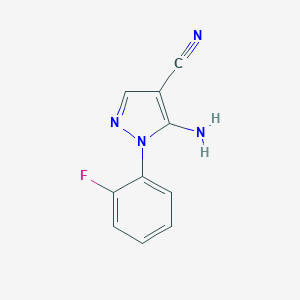

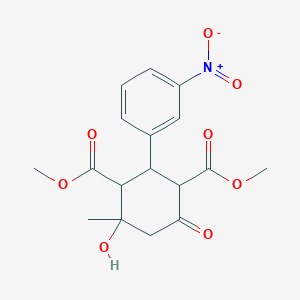
![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
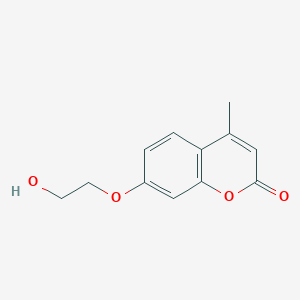
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)